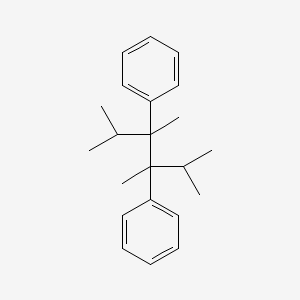
1,1'-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a hexane backbone substituted with four methyl groups and two benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3,4,5-tetramethylhexane, which serves as the core structure.
Substitution Reaction: The hexane derivative undergoes a substitution reaction with benzene derivatives in the presence of a suitable catalyst, such as aluminum chloride (AlCl3), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions
1,1’-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: AlCl3, FeCl3, various electrophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced hydrocarbons.
Substitution: Functionalized benzene derivatives.
科学研究应用
1,1’-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1’-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.
Pathways: It can modulate biochemical pathways, leading to specific physiological effects.
相似化合物的比较
Similar Compounds
2,3,4,5-Tetramethylhexane: A structurally related compound with similar properties.
Hexane, 2,2,3,4-tetramethyl-: Another isomer with different substitution patterns.
Benzene derivatives: Compounds with benzene rings and various substituents.
Uniqueness
1,1’-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
CAS 编号 |
62678-55-1 |
|---|---|
分子式 |
C22H30 |
分子量 |
294.5 g/mol |
IUPAC 名称 |
(2,3,4,5-tetramethyl-4-phenylhexan-3-yl)benzene |
InChI |
InChI=1S/C22H30/c1-17(2)21(5,19-13-9-7-10-14-19)22(6,18(3)4)20-15-11-8-12-16-20/h7-18H,1-6H3 |
InChI 键 |
MXPFGLQFUKPBEZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)(C1=CC=CC=C1)C(C)(C2=CC=CC=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


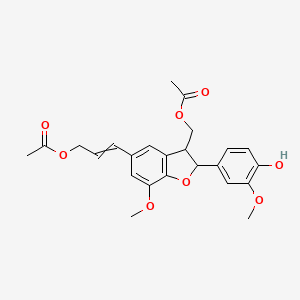
![4,8-Dihydroxy-6,10-dimethyl-3-methylidene-3AH,4H,5H,8H,9H,11AH-cyclodeca[B]furan-2-one](/img/structure/B12434043.png)
![Ethyl 4-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B12434045.png)
![2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanal](/img/structure/B12434046.png)
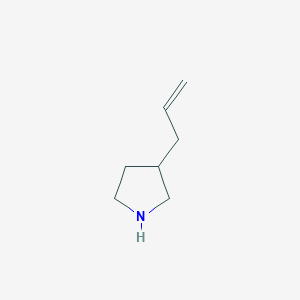
![2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid](/img/structure/B12434053.png)
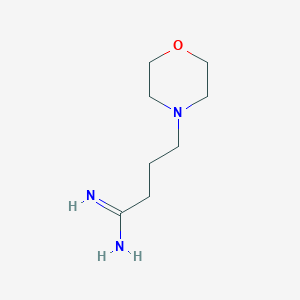
![4-[3-Chloro-4-(3,3,3-trifluoro-2-hydroxy-2-methylpropanamido)benzenesulfonyl]-n,n-dimethylbenzamide](/img/structure/B12434067.png)
![3-[[(1R)-2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B12434089.png)
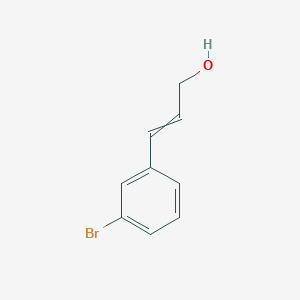
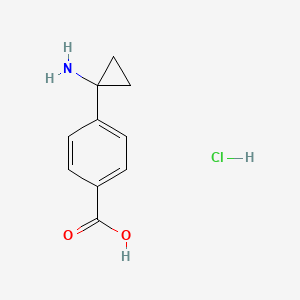
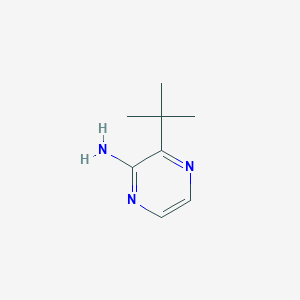
![4-(3-hydroxybut-2-enoyl)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one](/img/structure/B12434122.png)
![2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12434128.png)
